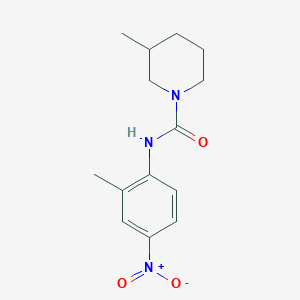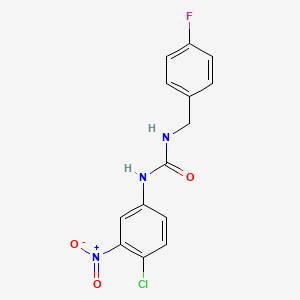
1-(3,4-Dichlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings substituted with chlorine, fluorine, and methyl groups, connected by a thiourea linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 5-fluoro-2-methylaniline in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions (0-5°C) to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine); reactions are often conducted at low temperatures to control the rate of reaction.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.
Industry: In the industrial sector, N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is used in the formulation of agrochemicals and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
- N-(3,4-dichlorophenyl)-N’-(4-fluorophenyl)thiourea
- N-(3,4-dichlorophenyl)-N’-(2-methylphenyl)thiourea
- N-(3,4-dichlorophenyl)-N’-(5-chloro-2-methylphenyl)thiourea
Comparison: N-(3,4-dichlorophenyl)-N’-(5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific applications in medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-fluoro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2FN2S/c1-8-2-3-9(17)6-13(8)19-14(20)18-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUOWLGOODRBLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-3-nitrophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B4284009.png)
![2-cyano-N-(2-nitrophenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4284015.png)


![1-(3-bromobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4284031.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4284037.png)
![N-[3-(N-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4284059.png)
![methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4284067.png)
![4-(4-chloro-2-methylphenoxy)-N-[3-(N-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]butanamide](/img/structure/B4284077.png)
![METHYL 3-({[4-(2-FLUOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4284098.png)
![METHYL 3-{[(4-CYCLOHEXYLPIPERAZINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4284102.png)
![N-[3-(methylsulfanyl)phenyl]morpholine-4-carboxamide](/img/structure/B4284108.png)
![N-[3-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B4284119.png)
